molecular formula C18H21ClN4O2 B2860019 (4-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946230-64-4

(4-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2860019
CAS No.: 946230-64-4
M. Wt: 360.84
InChI Key: NVWIOPXHEOSLKM-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: . This compound features a chlorophenyl group attached to a piperazine ring, which is further linked to a pyrimidinyl group with an ethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperazine and pyrimidinyl structures. One common synthetic route includes:

  • Formation of Piperazine Derivative: : Piperazine is reacted with appropriate reagents to introduce the desired substituents.

  • Introduction of Pyrimidinyl Group: : The pyrimidinyl group is then introduced through a series of reactions, often involving the use of ethoxy and methyl groups.

  • Coupling with Chlorophenyl Group: : Finally, the chlorophenyl group is attached to the piperazine ring through a coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chlorophenyl group can be oxidized to form chlorophenol derivatives.

  • Reduction: : The pyrimidinyl group can be reduced to form pyrimidinyl derivatives.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Chlorophenol derivatives.

  • Reduction: : Reduced pyrimidinyl derivatives.

  • Substitution: : Substituted piperazine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the chlorophenyl and ethoxy groups. Similar compounds include:

  • (4-Chlorophenyl)(pyridin-2-yl)methanone: : Similar in having a chlorophenyl group but differs in the pyridinyl group.

  • (4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: : Similar in having a piperazine ring but differs in the substituents on the pyridinyl group.

These compounds may have different biological activities and applications based on their structural differences.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-3-25-17-12-16(20-13(2)21-17)22-8-10-23(11-9-22)18(24)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWIOPXHEOSLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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